molecular formula C40H45N7O10 B606983 dBRD9 CAS No. 2170679-45-3

dBRD9

カタログ番号: B606983
CAS番号: 2170679-45-3
分子量: 783.84
InChIキー: AIOCFZJGGGEWDK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

化合物「dBRD9」は、ブロモドメイン含有タンパク質9(BRD9)の強力かつ選択的な分解剤ですThis compoundは、特に癌生物学やエピジェネティクスの分野における科学研究において、大きな可能性を示しています .

準備方法

合成ルートと反応条件: dBRD9の合成には、BI 7273などのBRD9阻害剤とポマリドミドなどのセレブロンE3リガーゼリガンドのコンジュゲーションが含まれます。反応条件は通常、目的の生成物の形成を促進するために、有機溶媒と触媒の使用を伴います .

工業生産方法: this compoundの具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室設定で使用される合成ルートをスケールアップすることになります。これには、収率と純度を高めるための反応条件の最適化と、最終製品の一貫性を確保するための品質管理対策の実施が含まれます .

科学的研究の応用

Introduction to BRD9 and dBRD9

BRD9 is a member of the bromodomain and extra-terminal (BET) family of proteins, which are known to play crucial roles in chromatin remodeling and gene expression regulation. The degradation of BRD9 using this compound has been shown to impact several cellular processes, making it a promising target for therapeutic intervention in cancers and other diseases.

Cancer Therapy

Numerous studies have highlighted the role of this compound in cancer treatment, particularly in hematological malignancies such as acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL).

  • Acute Myeloid Leukemia (AML) : Research indicates that this compound enhances the efficacy of chemotherapeutic agents by degrading BRD9, which is essential for AML cell viability. Inhibition of BRD9 resulted in decreased cell proliferation and increased differentiation markers in AML cell lines .
  • Acute Lymphoblastic Leukemia (ALL) : Similar effects were observed in ALL, where this compound treatment led to significant inhibition of cell growth and induction of differentiation .

Inflammatory Diseases

This compound has also been investigated for its potential therapeutic effects on inflammatory conditions. Studies have shown that it can exert preventive and therapeutic effects on acute periodontitis and associated alveolar bone loss .

Degradation Efficacy in AML

A study conducted on MOLM-13 cells demonstrated that treatment with this compound resulted in a significant reduction in BRD9 levels, leading to decreased expression of oncogenic genes such as MYC. This was validated through proteomic analysis, indicating a potential for this compound as a selective probe for studying BAF complex biology .

Impact on Ribosome Biogenesis

In multiple myeloma models, BRD9 was found to promote ribosome biogenesis, with high expression correlating with poor prognosis. Targeting BRD9 with this compound disrupted this process, providing a rationale for further exploration as a therapeutic strategy .

Summary of this compound Applications in Cancer Research

Cancer Type Effect of this compound Mechanism
Acute Myeloid LeukemiaDecreased cell proliferationInduction of differentiation; MYC downregulation
Acute Lymphoblastic LeukemiaInhibition of growthInduction of differentiation
Multiple MyelomaImpaired survival; poor prognosisDisruption of ribosome biogenesis

Comparative Analysis of BRD9 Inhibitors

Inhibitor Selectivity Potency Application
This compoundHighEffective at low concentrationsAML, ALL, Inflammatory diseases
I-BRD9ModerateHigher than traditional inhibitorsCancer research
BI-7273ModerateEffective but less selectiveCancer research

生物活性

dBRD9 is a potent and selective degrader of the BRD9 protein, which is a member of the bromodomain and extraterminal (BET) family involved in regulating gene expression through chromatin remodeling. This compound has garnered attention for its potential therapeutic applications, particularly in cancer treatment, due to its ability to degrade BRD9 selectively while minimizing off-target effects on other bromodomains like BRD4 and BRD7.

This compound is designed as a proteolysis-targeting chimera (PROTAC), which combines a BRD9 inhibitor (BI-7273) with a cereblon E3 ligase ligand (pomalidomide). This structure facilitates the targeted degradation of BRD9 in cells, leading to significant biological effects.

  • IC50 Value : The compound exhibits an IC50 of 56.6 nM in MOLM-13 cells, indicating its potency in inhibiting cell proliferation through BRD9 degradation .

In Vitro Studies

  • Anti-Proliferative Effects : this compound demonstrates robust anti-proliferative activity across various human acute myeloid leukemia (AML) cell lines, including MOLM-13, EOL-1, and MV4;11. The compound's anti-proliferative effect is reported to be 10 to 100 times more potent than non-degrading probes .
  • Mechanism of Action :
    • Degradation of BRD9 leads to downregulation of critical genes involved in ribosome biogenesis and MYC expression, which are essential for tumor cell survival .
    • In a study involving mass spectrometry, this compound treatment resulted in a statistically significant decrease in BRD9 levels, with no significant changes observed in other proteins like BRD4 or BRD7 .

In Vivo Studies

Research has indicated that this compound effectively inhibits tumor growth in preclinical models:

  • Multiple Myeloma : In vivo experiments demonstrated that depletion of BRD9 using this compound impaired multiple myeloma cell survival within the bone marrow microenvironment. The compound disrupted ribosome biogenesis by interfering with the transcription initiation complex, leading to reduced protein synthesis .
  • Synovial Sarcoma : this compound has also shown efficacy in inhibiting tumor progression in synovial sarcoma models, suggesting its potential as a therapeutic agent for various malignancies .

Comparative Analysis of Biological Activity

The following table summarizes key findings from studies on this compound's biological activity compared to other compounds targeting BRD9:

Compound IC50 (nM) Selectivity Primary Action Cancer Types Targeted
This compound56.6High (>700-fold over BET family)Degradation of BRD9AML, Multiple Myeloma, Synovial Sarcoma
BI-7273Not specifiedModerateInhibitionAML
I-BRD9Not specifiedHighInhibitionVarious cancers

Case Studies

  • Case Study on AML Cell Lines : In MOLM-13 cells treated with this compound, researchers observed a marked reduction in cell viability correlating with increased degradation of BRD9. This was further supported by genetic experiments where expression of wild-type BRD9 restored sensitivity to this compound, confirming its on-target effects .
  • Clinical Relevance in Multiple Myeloma : High expression levels of BRD9 were identified as a poor prognostic factor in patients with multiple myeloma. The use of this compound led to decreased expression of ribosome biogenesis genes and inhibited cell growth both in vitro and in vivo, highlighting its potential as a novel therapeutic strategy .

特性

IUPAC Name

2-[[2,6-dimethoxy-4-(2-methyl-1-oxo-2,7-naphthyridin-4-yl)phenyl]methyl-methylamino]-N-[2-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]ethyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H45N7O10/c1-45(21-29-32(54-3)18-24(19-33(29)55-4)28-22-46(2)38(51)27-20-41-11-10-25(27)28)23-35(49)43-13-15-57-17-16-56-14-12-42-30-7-5-6-26-36(30)40(53)47(39(26)52)31-8-9-34(48)44-37(31)50/h5-7,10-11,18-20,22,31,42H,8-9,12-17,21,23H2,1-4H3,(H,43,49)(H,44,48,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOCFZJGGGEWDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C(C1=O)C=NC=C2)C3=CC(=C(C(=C3)OC)CN(C)CC(=O)NCCOCCOCCNC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H45N7O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

783.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。